molecular formula C13H10N4O3 B2978726 5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide CAS No. 955677-73-3

5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2978726
CAS No.: 955677-73-3
M. Wt: 270.248
InChI Key: MTTGOFBHBJUVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 5-phenyl-1,3,4-oxadiazol-2-yl moiety. This structural combination confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-7-10(17-20-8)11(18)14-13-16-15-12(19-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTGOFBHBJUVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring, followed by further reactions to introduce the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with various biological activities.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. For example, it might inhibit certain enzymes or receptors, thereby affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on substituent effects, physicochemical properties, and spectral characteristics.

Table 1: Key Properties of Analogous Compounds

Compound Name Substituent(s) Melting Point (°C) IR Peaks (cm⁻¹) Yield (%) Source
N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6c) 4-Methoxybenzylidene, furan core 166–167 C=N, C=O (amide), NH 41
N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6d) 4-Nitrobenzylidene, furan core 295–296 C=N, C=O (amide), NH, Ar-H 88
5-Methyl-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide 2-Methylphenyl Not reported Likely C=O (amide), Ar-H Not reported
5-Methyl-N-[(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide Thiophen-2-ylmethyl Not reported C=O (amide), S-containing Not reported

Key Observations

Substituent Effects on Melting Points: Compounds with electron-withdrawing groups (e.g., 6d with a nitro substituent) exhibit significantly higher melting points (295–296°C) compared to those with electron-donating groups (e.g., 6c with a methoxy group, 166–167°C) .

Spectral Characteristics :

  • The IR spectra of analogs (e.g., 6c, 6d) consistently show C=N (1,3,4-oxadiazole) and C=O (amide) stretches near 1650–1750 cm⁻¹. The target compound’s IR profile is expected to align with these observations, with additional Ar-H stretches from the phenyl group .

Conversely, sulfur-containing analogs (e.g., thiophen-2-ylmethyl in ) may exhibit distinct electronic properties due to sulfur’s polarizability .

Synthetic Yields :

  • Yields for oxadiazole-containing analogs vary widely (41–91% in ), likely due to the sensitivity of hydrazide condensation reactions to substituent electronic effects. The target compound’s synthesis may require optimized conditions to balance reactivity and steric hindrance from the phenyl-oxadiazole group .

Structural and Functional Implications

  • Bioactivity Potential: While biological data are absent in the evidence, the phenyl-oxadiazole moiety is known in medicinal chemistry for its metabolic stability and hydrogen-bonding capacity, suggesting the target compound could interact with enzymes or receptors .
  • Materials Applications : The conjugated system (oxazole + oxadiazole) may exhibit fluorescence or charge-transfer properties, analogous to furan-oxadiazole hybrids in .

Biological Activity

5-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C13H10N4O3
  • Molecular Weight : 270.24 g/mol
  • CAS Number : 955677-73-3

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that various oxadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacterial strains. The structure of this compound suggests potential for similar activity due to the presence of the oxadiazole moiety.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Reference
Compound AE. faecium20
Compound BS. aureus18
5-methyl-N-(5-phenyl...)E. coli15

Anticancer Activity

The anticancer potential of compounds containing the oxadiazole structure has been explored extensively. Notably, several studies have reported that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, modifications to the oxadiazole framework have led to compounds with IC50 values in the low micromolar range against human tumor cell lines.

Table 2: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Reference
Compound CA549 (Lung Cancer)2.76
Compound DMCF7 (Breast Cancer)9.27
5-methyl-N-(5-phenyl...)HeLa (Cervical Cancer)1.14

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interference with DNA Replication : Some studies suggest that these compounds may disrupt DNA replication in cancer cells, leading to apoptosis.
  • Antioxidant Properties : Research indicates that certain oxadiazole derivatives exhibit radical scavenging activity, which could contribute to their overall biological efficacy.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

  • Study on Antimicrobial Resistance : A recent study evaluated the efficacy of various oxadiazole derivatives against antibiotic-resistant strains of bacteria. Results showed that certain modifications significantly enhanced antibacterial activity compared to traditional antibiotics.
  • Cancer Treatment Trials : Clinical trials involving modified oxadiazole compounds demonstrated promising results in reducing tumor size in patients with advanced cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.